molecular formula C6H5ClF3N5O B1384642 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride CAS No. 1949816-34-5

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride

Cat. No.: B1384642
CAS No.: 1949816-34-5
M. Wt: 255.58 g/mol
InChI Key: DRAHPJGSKGINOR-UHFFFAOYSA-N
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Description

This compound (CAS: 1949816-34-5) is a triazolo[1,5-a]pyrimidine derivative with a trifluoromethyl group at position 2, an amino group at position 7, and a hydroxyl group at position 5, forming a hydrochloride salt. Its molecular formula is C₆H₅ClF₃N₅O, with a molecular weight of 255.59 g/mol .

Properties

IUPAC Name

7-amino-2-(trifluoromethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N5O.ClH/c7-6(8,9)4-12-5-11-3(15)1-2(10)14(5)13-4;/h1H,10H2,(H,11,12,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAHPJGSKGINOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC(=N2)C(F)(F)F)NC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride plays a crucial role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), inhibiting their activity and thus affecting cell cycle regulation and signaling pathways. The compound’s trifluoromethyl group enhances its binding affinity to these enzymes, making it a potent inhibitor.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by disrupting the CDK2/cyclin A2 complex, leading to cell cycle arrest. Additionally, it affects gene expression by inhibiting transcription factors involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as CDKs and JAKs, inhibiting their catalytic activity. This inhibition leads to downstream effects on cell signaling pathways, including the MAPK/ERK and JAK/STAT pathways, ultimately affecting gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound’s metabolism can affect its efficacy and toxicity, making it essential to understand its metabolic profile for safe and effective use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s distribution is crucial for its therapeutic potential, as it determines the concentration at target sites.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals direct the compound to specific compartments, enhancing its efficacy in modulating cellular processes.

Biological Activity

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride (CAS Number: 1949816-34-5) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C6_6H5_5ClF3_3N5_5O
  • Molecular Weight : 255.59 g/mol
  • Purity : 95%
  • IUPAC Name : 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one hydrochloride

Anticancer Activity

Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds with a common 3-phenylpropylamino moiety at the 2-position and halogen-substituted anilines at the 7-position showed significant activity:

CompoundCell LineIC50_{50} (nM)
8qHeLa83
8rHeLa101
8sA54991
8uMDA-MB-23183

These compounds inhibited tubulin polymerization more potently than combretastatin A-4 (CA-4), suggesting their potential as microtubule inhibitors .

The mechanism underlying the anticancer activity involves the interaction with tubulin, leading to cell cycle arrest and apoptosis. For example, compound 8q was shown to cause HeLa cell accumulation in the G2/M phase and induce apoptotic cell death via the mitochondrial pathway .

Other Biological Activities

In addition to anticancer properties, some derivatives have demonstrated antiviral activity. For instance, modifications of triazolo[1,5-a]pyrimidine derivatives have been explored for their ability to inhibit HIV-1 RNase H activity, with IC50_{50} values in the micromolar range .

Study on Antiproliferative Activity

A study evaluated a series of triazolo[1,5-a]pyrimidine derivatives for their antiproliferative effects. The results indicated that specific substitutions at the 2- and 7-positions significantly influenced biological activity. Notably, compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines compared to those with electron-donating groups .

In Vivo Studies

In vivo studies using zebrafish embryos demonstrated that compound 8q significantly inhibited HeLa cell growth, providing insights into its potential therapeutic applications .

Structure-Activity Relationships (SAR)

The SAR analysis revealed that the presence of halogen substituents on the aniline moiety at the 7-position is crucial for enhancing biological activity. Compounds with trifluoromethyl groups showed improved interactions with tubulin compared to their non-fluorinated counterparts. This highlights the importance of molecular modifications in optimizing drug efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a building block in the design of novel therapeutic agents. Its unique structure allows for:

  • Improved potency and selectivity against various biological targets.
  • Enhanced metabolic stability, which is crucial for drug efficacy.

Research indicates that compounds with similar structures often demonstrate significant biological activities, including antimicrobial and anticancer properties. The presence of electron-withdrawing groups like trifluoromethyl is linked to increased activity against specific enzymes or pathways involved in disease processes .

Antimicrobial Activity

Studies have shown that 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, with promising results indicating its potential as an antimicrobial agent .

Anticancer Research

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Further research is needed to elucidate its mechanism of action and potential therapeutic uses in oncology .

Biological Interaction Studies

To understand how this compound interacts with biological macromolecules (such as proteins and nucleic acids), researchers employ various techniques:

  • Molecular Docking : To predict binding affinities and orientations with target proteins.
  • Spectroscopic Methods : Such as NMR and UV-visible spectroscopy to study conformational changes upon binding.

These studies are essential for elucidating the compound's mechanism of action and optimizing its pharmacological profiles .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of related compounds:

Compound NameStructure FeaturesUnique Aspects
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidineLacks trifluoromethyl groupLess lipophilic
5-Amino-7-(aryl)-[1,2,4]triazolo[1,5-a]pyrimidineContains aryl substituentsDifferent biological activity profile
4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidineSimilar trifluoromethyl groupVaries in position of amino group

The presence of the trifluoromethyl group significantly enhances the biological activity of this compound compared to its analogs .

Case Studies

Several case studies have been documented regarding the synthesis and application of this compound:

Case Study 1: Synthesis Methodology

A common synthesis method involves cyclocondensation reactions between 3-amino-1,2,4-triazole and carbonitrile derivatives under controlled conditions. This method has been noted for its efficiency and environmental friendliness .

Case Study 2: Biological Testing

In a recent study assessing antimicrobial efficacy, researchers treated bacterial cultures with varying concentrations of the compound. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

Core Structural Variations

Triazolo[1,5-a]pyrimidine derivatives vary in substituent positions and functional groups, which critically influence their physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride 2-CF₃, 7-NH₂, 5-OH (HCl salt) C₆H₅ClF₃N₅O 255.59 Enhanced solubility due to hydrochloride; potential stability issues .
5-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 2-CF₃, 7-NH₂, 5-CH₃ C₇H₆F₃N₅ 217.15 Lacks hydroxyl group; neutral form may reduce polar solubility .
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (Compound 4) 7-Cl, 5-Ph C₁₁H₈ClN₄ 234.66 Chlorine and phenyl groups enhance lipophilicity; 85% synthetic yield .
7-(2,4-Dichlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine 7-(2,4-Cl₂Ph), 5-thienyl C₁₅H₁₀Cl₂N₄S 369.23 Dichlorophenyl and thienyl groups likely improve herbicidal activity .
5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (1a) 2-NH₂, 5-CH₃, 7-Ph C₁₂H₁₂N₅ 234.26 Amino and methyl groups may optimize enzyme binding in agrochemicals .

Key Research Findings and Challenges

Solubility vs. Bioactivity: The hydrochloride salt improves solubility but may limit membrane permeability in non-polar environments. Neutral analogues (e.g., 5-methyl-2-CF₃) balance lipophilicity and solubility .

Synthetic Complexity : Trifluoromethyl groups often require specialized reagents (e.g., CF₃CO₂H or CF₃I), increasing synthesis costs compared to chloro or phenyl derivatives .

Stability Issues : The discontinuation of the target compound hints at instability under storage or biological conditions, a common issue with hydrochlorides in humid environments.

Q & A

Q. What are the optimal synthetic routes for 7-amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride, and how do reaction conditions affect yield?

  • Methodological Answer : The synthesis of triazolo-pyrimidine derivatives typically involves cyclization reactions. For example:
  • One-pot synthesis : Reacting intermediates like 4-chloropyridin-2-amine with DMF-DMA and hydroxylamine hydrochloride forms key intermediates, followed by cyclization using trifluoroacetic anhydride (TFAA) .
  • Arylation strategies : PyBroP (bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate) and triethylamine in 1,4-dioxane under inert atmosphere enable efficient 5-arylation of pyrazolo-pyrimidine cores .
  • Yield optimization : Temperature control (e.g., 110°C for 24 hours in Pd-catalyzed couplings) and stoichiometric ratios (e.g., 1.3 eq PyBroP) are critical for maximizing yields (up to 93% reported for similar compounds) .

Table 1 : Comparison of Synthesis Methods

MethodReagents/ConditionsYieldReference
One-pot cyclizationDMF-DMA, TFAA, 20–80°C62–70%
Pd-catalyzed arylationPyBroP, PdCl₂(PPh₃)₂, Na₂CO₃, 110°C93%

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using coupling constants (e.g., trifluoromethyl groups show distinct splitting patterns at ~110–120 ppm in 13C NMR) .
  • X-ray crystallography : Resolve tautomeric forms and confirm substitution patterns. For example, triazolo-pyrimidine derivatives exhibit planar fused-ring systems with phenyl substituents angled ~59.3° from the core .
  • IR spectroscopy : Identify functional groups (e.g., NH₂ stretches at 3300–3500 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO, methanol, and aqueous buffers. Polar aprotic solvents (e.g., DMF) enhance solubility due to hydrogen-bonding with the amino and hydroxyl groups.
  • Stability : Hydrochloride salts improve stability in acidic conditions. Avoid prolonged exposure to light or moisture, as trifluoromethyl groups may hydrolyze under basic conditions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and binding interactions in target proteins?

  • Methodological Answer :
  • Computational modeling : Use DFT (Density Functional Theory) to calculate electron-withdrawing effects of the CF₃ group, which polarizes the pyrimidine ring, enhancing π-π stacking and hydrogen-bonding interactions .
  • SAR studies : Compare analogs with/without CF₃. For example, CF₃-substituted pyrazolo-pyrimidines show 3–5x higher affinity for adenosine receptors than non-fluorinated derivatives .

Q. What strategies mitigate contradictions in bioactivity data across in vitro and in vivo models?

  • Methodological Answer :
  • Metabolic stability assays : Test hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid clearance issues. The hydrochloride salt may improve bioavailability by enhancing solubility .
  • Dose-response refinement : Use Hill slopes to assess cooperativity in enzyme inhibition assays (e.g., IC₅₀ values <1 µM for kinase targets) .

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Determine bond lengths and angles. For example, N–H···O hydrogen bonds (2.89 Å) stabilize dimers in triazolo-quinazoline analogs, confirming tautomeric preferences .
  • Variable-temperature NMR : Monitor chemical shift changes to identify dominant tautomers in solution .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :
  • Flow chemistry : Optimize residence times for cyclization steps (e.g., TFAA-mediated reactions require <30 minutes at 50°C) .
  • Catalyst screening : Test Pd/C vs. Pd(OAc)₂ for Suzuki couplings. PdCl₂(PPh₃)₂ in Na₂CO₃/dioxane achieves >90% regioselectivity for 5-arylation .

Contradictions and Mitigation Strategies

  • Data Conflict : Varying melting points (e.g., 266–268°C vs. 263–265°C in similar derivatives) may arise from polymorphic forms .
    • Mitigation : Use differential scanning calorimetry (DSC) to identify polymorphs and standardize recrystallization solvents (e.g., ethanol vs. methanol) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.